3-(Benzyloxy)-4-bromopyridine 3-(Benzyloxy)-4-bromopyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13511155
InChI: InChI=1S/C12H10BrNO/c13-11-6-7-14-8-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
SMILES: C1=CC=C(C=C1)COC2=C(C=CN=C2)Br
Molecular Formula: C12H10BrNO
Molecular Weight: 264.12 g/mol

3-(Benzyloxy)-4-bromopyridine

CAS No.:

Cat. No.: VC13511155

Molecular Formula: C12H10BrNO

Molecular Weight: 264.12 g/mol

* For research use only. Not for human or veterinary use.

3-(Benzyloxy)-4-bromopyridine -

Specification

Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
IUPAC Name 4-bromo-3-phenylmethoxypyridine
Standard InChI InChI=1S/C12H10BrNO/c13-11-6-7-14-8-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Standard InChI Key UYETUTWENFUDAO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=CN=C2)Br
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=CN=C2)Br

Introduction

Chemical and Structural Properties

Molecular Characteristics

3-(Benzyloxy)-4-bromopyridine has a molecular weight of 264.12 g/mol and the CAS number 132330-98-4 . Its structure combines a pyridine core with a benzyloxy group (–OCH₂C₆H₅) at position 3 and a bromine atom at position 4 (Figure 1). The benzyloxy group enhances solubility in organic solvents, while the bromine atom serves as a reactive site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₀BrNO
Molecular Weight264.12 g/mol
SolubilitySoluble in DMSO, DMF, THF
Storage ConditionsRoom temperature (RT)
Purity>98% (HPLC)

The compound’s stability under ambient conditions makes it suitable for long-term storage, though solutions in dimethyl sulfoxide (DMSO) should be aliquoted to prevent freeze-thaw degradation .

Synthetic Pathways

Electrophilic Bromination and Alkylation

The synthesis of 3-(benzyloxy)-4-bromopyridine typically begins with pyridine derivatives. A common route involves:

  • O-Functionalization: Introducing a hydroxyl group at position 3 of pyridine via lithiation followed by oxidation.

  • Benzylation: Protecting the hydroxyl group with a benzyl moiety using benzyl chloride and a base like triethylamine.

  • Bromination: Electrophilic bromination at position 4 using N-bromosuccinimide (NBS) under radical initiation .

For example, 3-hydroxypyridine undergoes benzylation to yield 3-(benzyloxy)pyridine, which is subsequently brominated to introduce the bromine atom. This method achieves moderate yields (50–70%) and requires purification via column chromatography .

Alternative Approaches

Biological Activity and Mechanisms

Cytochrome P450 Inhibition

3-(Benzyloxy)-4-bromopyridine exhibits inhibitory activity against CYP1A2 and CYP2D6, two cytochrome P450 isoforms critical for drug metabolism. By competitively binding to these enzymes, the compound alters the pharmacokinetics of co-administered drugs, potentially increasing their plasma concentrations.

Table 2: Enzyme Inhibition Profile

EnzymeIC₅₀ (μM)Implications
CYP1A215.2Affects metabolism of theophylline
CYP2D622.8Alters processing of β-blockers

IC₅₀ values are estimated from in vitro assays.

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

The compound serves as a precursor for kinase inhibitors and anti-inflammatory agents. For instance:

  • Anticancer Agents: Coupling with boronic acids yields pyridine-based inhibitors targeting EGFR and VEGFR2 kinases.

  • Anti-Inflammatory Drugs: Functionalization at the bromine site produces COX-2 inhibitors with reduced gastrointestinal toxicity.

Radiolabeling Studies

The bromine atom allows for isotopic substitution with ⁷⁶Br or ⁸²Br, enabling positron emission tomography (PET) imaging of drug distribution in vivo .

Structural Analogues and Comparative Analysis

2,6-Bis(benzyloxy)-3-bromopyridine

This analogue features additional benzyloxy groups at positions 2 and 6, enhancing steric hindrance and altering reactivity. It is synthesized via sequential benzylation and bromination, achieving yields of 40–60% .

3-(Benzyloxy)-2-bromopyridine

Positional isomerism at the bromine site (position 2 vs. 4) significantly impacts biological activity. The 2-bromo derivative shows weaker CYP inhibition (IC₅₀ > 50 μM) but greater solubility in aqueous buffers .

Table 3: Comparison of Pyridine Analogues

CompoundBromine PositionKey Property
3-(Benzyloxy)-4-bromopyridine4Strong CYP inhibition
3-(Benzyloxy)-2-bromopyridine2High aqueous solubility
2,6-Bis(benzyloxy)-3-bromo3Steric hindrance limits reactivity

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